molecular formula C15H20FN3O2S2 B5202291 3-({[(4-fluorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate

3-({[(4-fluorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate

Cat. No. B5202291
M. Wt: 357.5 g/mol
InChI Key: XMOLJUDYZSKWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(4-fluorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a dithiocarbamate derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 3-({[(4-fluorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate involves the inhibition of enzymes that are essential for the survival of cancer cells, viruses, and bacteria. It has been found to inhibit the activity of metalloproteinases, which are enzymes that play a crucial role in the growth and metastasis of cancer cells. It also inhibits the activity of reverse transcriptase, an enzyme that is essential for the replication of retroviruses such as HIV.
Biochemical and Physiological Effects:
3-({[(4-fluorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is programmed cell death that occurs naturally in the body. It has also been found to inhibit the activity of metalloproteinases, which are enzymes that play a crucial role in the growth and metastasis of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-({[(4-fluorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate in lab experiments is its potential as an anticancer, antiviral, and antimicrobial agent. It has also been studied for its potential use as a chelating agent for heavy metal ions. However, one of the limitations of using this compound in lab experiments is the lack of information on its toxicity and side effects.

Future Directions

There are several future directions for the study of 3-({[(4-fluorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate. One direction is the investigation of its potential use as a therapeutic agent for cancer, viral, and bacterial infections. Another direction is the study of its toxicity and side effects, which will help in determining its safety for human use. Additionally, the development of new synthesis methods and modifications of the compound may lead to the discovery of new properties and potential applications.

Synthesis Methods

The synthesis of 3-({[(4-fluorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate has been reported using different methods. One of the most common methods involves the reaction of 4-fluoroaniline with ethyl chloroformate to form 4-fluoroanilinocarbonyl ethyl ester. This compound is then reacted with diethyldithiocarbamate to obtain the desired product. Other methods include the reaction of 4-fluoroaniline with diethyldithiocarbamate followed by the reaction with ethyl chloroformate.

Scientific Research Applications

3-({[(4-fluorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer, antiviral, and antimicrobial properties. It has also been studied for its potential use as a chelating agent for heavy metal ions.

properties

IUPAC Name

[3-[(4-fluorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2S2/c1-3-19(4-2)15(22)23-10-9-13(20)18-14(21)17-12-7-5-11(16)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOLJUDYZSKWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCCC(=O)NC(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[(4-fluorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate

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